6-Bromo-8-methoxy-imidazo[1,2-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKDYISURSYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridines
Strategic Approaches to the Imidazo[1,2-A]pyridine (B132010) Core Synthesis
The construction of the fused imidazo[1,2-a]pyridine ring system can be achieved through various strategic approaches, ranging from classic condensation reactions to modern multi-component and transition-metal-catalyzed processes. These methods offer diverse pathways to access a wide array of substituted derivatives.
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. mdpi.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminoazine (like a 2-aminopyridine (B139424) derivative), an aldehyde, and an isocyanide. nih.govresearchgate.net The GBBR is a variant of the Ugi reaction and proceeds via a formal [4+1] cycloaddition of the isocyanide with an imine intermediate, which is formed in situ from the 2-aminopyridine and the aldehyde. beilstein-journals.orgnih.gov
To synthesize a target molecule such as 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine, a potential GBBR approach would theoretically involve the reaction of 5-bromo-3-methoxy-pyridin-2-amine with an aldehyde and an isocyanide. The reaction is versatile, and various catalysts, including Lewis acids, Brønsted acids, and inorganic salts like ammonium chloride, can be employed to promote the transformation, often under mild or microwave-assisted conditions. mdpi.comsciforum.net
While specific literature examples detailing the synthesis of this compound via the GBBR are not prevalent, the reaction's broad scope for substituted 2-aminopyridines and aldehydes makes it a theoretically viable and powerful strategy for accessing such derivatives. nih.gov
Table 1: Examples of GBBR for Synthesis of Substituted Imidazo[1,2-a]pyridines
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MeOH, rt, 24h | Azide-functionalized Imidazo[1,2-a]pyridine |
| 2-Aminopyridine | 3-Formyl-chromone | Cyclohexyl isocyanide | NH4Cl, EtOH, MW, 80°C, 15 min | Chromone-substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | None, Urea-Choline Chloride (DES), 80°C | 2-Phenyl-3-(cyclohexylamino)imidazo[1,2-a]pyridine |
One-pot syntheses are processes where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediate compounds. This approach enhances efficiency, reduces waste, and saves time. rsc.org Many one-pot strategies for imidazo[1,2-a]pyridines build upon MCRs like the GBBR by integrating subsequent transformations. mdpi.com
For instance, a one-pot process can combine the GBBR with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This allows for the synthesis of complex bi-heterocyclic systems where an imidazo[1,2-a]pyridine core is linked to a 1,2,3-triazole scaffold. mdpi.com Another common one-pot approach involves the reaction of a 2-aminopyridine with an α-haloketone. The α-haloketone can be generated in situ from a ketone and a halogenating agent (e.g., N-bromosuccinimide) and then immediately reacted with the aminopyridine without isolation. nih.gov
A hypothetical one-pot synthesis of this compound could start from 3-methoxy-pyridin-2-amine, which is first brominated to 5-bromo-3-methoxy-pyridin-2-amine, followed by condensation with chloroacetaldehyde in the same reaction vessel. google.com Such procedures streamline the synthesis of diversely functionalized imidazo[1,2-a]pyridines. rsc.orgnih.gov
While the previous methods focus on building the core, other multi-component reactions can functionalize the pre-formed imidazo[1,2-a]pyridine scaffold. The Petasis reaction, a borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.govwikipedia.org
A variation of this reaction has been applied to the synthesis of imidazo[1,2-a]pyridine derivatives. For example, a three-component reaction involving 2-aminopyridine, glyoxylic acid, and an arylboronic acid can yield imidazo[1,2-a]pyridine-3-ols. acs.org This transformation proceeds through a Petasis product intermediate which then undergoes intramolecular cyclization and aromatization. acs.org
Although this specific example builds the ring, Petasis-like reactions are more commonly used for C-3 functionalization of the existing imidazo[1,2-a]pyridine core. In this context, the imidazo[1,2-a]pyridine itself acts as the amine component, reacting with an aldehyde (like glyoxylic acid) and a boronic acid. This approach offers a catalyst-free method to introduce arylmethyl groups at the C-3 position. While not a de novo synthesis of the core, it is a powerful MCR strategy for elaborating the scaffold.
Transition metal catalysis provides powerful and versatile methods for forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing and functionalizing heterocyclic systems like imidazo[1,2-a]pyridines. nih.govrsc.org
Palladium catalysts are exceptionally versatile and widely used in organic synthesis, particularly for cross-coupling and carbonylation reactions. core.ac.uk These reactions are typically not used for the initial construction of the imidazo[1,2-a]pyridine core but are instrumental for the postsynthetic modification of halogenated derivatives, such as this compound. The bromine atom at the C-6 position serves as a highly effective synthetic handle for introducing a wide range of functional groups.
Carbonylation: Palladium-catalyzed carbonylation involves the insertion of carbon monoxide (CO) into an aryl-halide bond. For a substrate like this compound, this reaction can be used to introduce carbonyl-containing functionalities such as esters, amides, or carboxylic acids at the C-6 position. nih.gov The reaction is typically performed using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine), a base, and a source of carbon monoxide, which can be CO gas or a solid CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆). researchgate.netmdpi.com By choosing an appropriate nucleophile (an alcohol for an ester, an amine for an amide), a diverse array of derivatives can be synthesized. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are cornerstone methods for forming C-C and C-N bonds. core.ac.ukyoutube.com The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly well-suited for functionalizing this compound. mdpi.com
This reaction would allow for the introduction of various aryl or heteroaryl substituents at the C-6 position. mdpi.com The general conditions involve a palladium(0) catalyst, often generated in situ from a Pd(II) precursor, a phosphine ligand, and a base. Microwave irradiation is frequently used to accelerate these transformations. mdpi.com The wide availability of boronic acids makes the Suzuki reaction a powerful tool for generating libraries of 6-aryl-substituted imidazo[1,2-a]pyridines for structure-activity relationship studies.
Table 2: Representative Palladium-Catalyzed Reactions on Bromoimidazo[1,2-a]pyridines
| Substrate | Coupling Partner / Reagent | Reaction Type | Catalyst System | Product |
|---|---|---|---|---|
| Isomeric bromoimidazo[1,2-a]pyridines | Arylboronic acids | Suzuki-Miyaura Coupling | Pd(PPh3)4, Cs2CO3, DMF, MW | Arylated imidazo[1,2-a]pyridines |
| Aryl Bromides | CO / H2 | Formylation (Carbonylation) | [Pd(PAd2nBu)2] | Aryl Aldehydes |
| Aryl Bromides | Amines | Buchwald-Hartwig Amination | Pd catalyst with BrettPhos/RuPhos ligands | Aryl Amines |
Transition Metal-Catalyzed Syntheses of Imidazo[1,2-A]pyridines
Copper-Catalyzed Cyclization and Coupling Reactions
Copper-catalyzed reactions are pivotal in the synthesis of the imidazo[1,2-a]pyridine core, offering efficient and versatile pathways. These methods often utilize copper(I) or copper(II) catalysts to facilitate the formation of this bicyclic heteroaromatic system from readily available starting materials.
One prominent approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. nih.govacs.org This method is valued for its environmentally friendly nature, utilizing air as the oxidant. organic-chemistry.orgnih.gov For instance, the reaction of pyridine (B92270) with acetophenone oxime acetate in the presence of a copper(I) iodide (CuI) catalyst in a solvent like N,N-dimethylformamide (DMF) under an air atmosphere yields the corresponding imidazo[1,2-a]pyridine. acs.org Optimization of reaction conditions has shown CuBr to be a highly effective catalyst, with DMF as the preferred solvent at a temperature of 80°C, achieving yields of up to 90%. organic-chemistry.org This reaction is tolerant of a wide array of functional groups, although electron-rich substrates tend to provide better yields. organic-chemistry.orgorganic-chemistry.org
Another significant copper-catalyzed method is the three-component reaction involving 2-aminopyridines, aldehydes, and terminal alkynes. beilstein-journals.orgbio-conferences.org This domino reaction, often catalyzed by CuI and co-catalyzed by systems like NaHSO₄·SiO₂, proceeds to generate polysubstituted imidazo[1,2-a]pyridines in high yields. beilstein-journals.org Copper(II) acetate (Cu(OAc)₂) has also been employed in a three-component cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines, providing functionalized imidazo[1,2-a]pyridines in excellent yields. acs.org
Furthermore, copper catalysts facilitate the synthesis from aminopyridines and nitroolefins using air as the oxidant in a one-pot procedure. organic-chemistry.orgnih.gov The versatility of copper catalysis is also demonstrated in the aerobic oxidative cyclization of ketoxime acetates with pyridines, which accommodates a broad range of functional groups and provides imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Pyridine, Ketone Oxime Esters | Cu(I) | Air | Environmentally friendly, aerobic dehydrogenative cyclization | nih.govacs.org |
| 2-Aminopyridines, Aldehydes, Terminal Alkynes | CuI / NaHSO₄·SiO₂ | - | Three-component domino reaction, high yields | beilstein-journals.org |
| 2-Aminopyridines, Benzaldehydes, Propiolates | Cu(OAc)₂ | Air | Cascade aminomethylation/cycloisomerization | acs.org |
| Aminopyridines, Nitroolefins | CuBr | Air | One-pot procedure, tolerates various substituents | organic-chemistry.orgnih.gov |
| Ketoxime Acetates, Pyridines | CuI | Air | Aerobic oxidative coupling, mild conditions | organic-chemistry.org |
Metal-Free Synthetic Pathways to Imidazo[1,2-A]pyridines
In the pursuit of more sustainable and cost-effective synthetic routes, metal-free pathways to imidazo[1,2-a]pyridines have gained significant attention. acs.orgnih.gov These methods avoid the use of transition metal catalysts, often relying on the inherent reactivity of the starting materials under specific reaction conditions. acs.orgrsc.orgnih.gov
A common metal-free strategy involves the condensation of 2-aminopyridines with various carbonyl compounds. acs.org For example, the reaction of 2-aminopyridines with α-halogenocarbonyl compounds, such as bromoacetophenones, can proceed without a catalyst, often by refluxing in a high-boiling solvent like DMF. nih.govacs.org Similarly, condensation with ethyl bromopyruvate in refluxing ethanol provides key intermediates for more complex molecules. nih.govacs.org
Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, which traditionally use metal catalysts, have been adapted to metal-free conditions. nih.govacs.org This reaction, involving a 2-aminopyridine, an aldehyde, and an isonitrile, can be efficiently promoted by acid catalysts like perchloric acid, chloroacetic acid, or trifluoroacetic acid. acs.org Microwave-assisted protocols using p-toluene sulfonic acid as a catalyst have also proven effective and rapid. nih.govacs.org
Other notable metal-free approaches include:
The use of elemental sulfur to promote the oxidative annulation of 2-aminopyridines and aldehydes. nih.gov
Iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines and nitroalkenes using aqueous hydrogen peroxide as the terminal oxidant. acs.org
NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can provide quantitative yields in minutes. allfordrugs.com
Photochemical and Electrochemical Protocols for Imidazo[1,2-A]pyridine Formation
Photochemical and electrochemical methods represent modern, eco-compatible approaches to the synthesis and functionalization of imidazo[1,2-a]pyridines. nih.gov These techniques utilize light or electricity to drive chemical reactions, often under mild conditions.
Visible-light-mediated protocols have been successfully employed for the C3–H functionalization of the imidazo[1,2-a]pyridine core. For instance, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using an acridinium derivative as a photoredox catalyst and Langlois' reagent as the trifluoromethyl source. nih.gov This method is compatible with both electron-rich and electron-poor substituted substrates. nih.gov Similarly, C3-perfluoroalkylation has been developed using visible light, demonstrating good tolerance for various functional groups. nih.gov
Electrochemical synthesis offers another green alternative for constructing the imidazo[1,2-a]pyridine skeleton. researchgate.net Electrosynthesis via a one-pot, three-component condensation of aldehydes, Meldrum's acid, and 2-(nitromethylene)imidazolidine has been used to produce novel tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives. nih.gov This process is carried out in an undivided cell, often using a simple electrolyte like sodium bromide. nih.gov
Cyclization and Condensation Reactions in Imidazo[1,2-A]pyridine Construction
The construction of the imidazo[1,2-a]pyridine ring system heavily relies on cyclization and condensation reactions. bio-conferences.orgrsc.orgnih.gov These reactions typically involve the formation of the five-membered imidazole (B134444) ring onto the pyridine scaffold.
The classical and most widely used method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular cyclization and dehydration. Variations of this reaction can be performed under catalyst-free and solvent-free conditions at elevated temperatures. bio-conferences.org
Multicomponent reactions are also a powerful tool for the one-pot synthesis of substituted imidazo[1,2-a]pyridines. mdpi.comresearchgate.netbeilstein-journals.org A notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org Another variation involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile, which can be catalyzed by scandium triflate. bio-conferences.org
Table 2: Overview of Cyclization and Condensation Strategies
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridines, α-Haloketones | Heat, often catalyst-free | Classical and versatile method | bio-conferences.org |
| Three-Component Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Efficient one-pot synthesis | bio-conferences.org |
| Three-Component Condensation | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | Access to 3-aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| Intramolecular Cyclization | N-propargylpyridiniums | NaOH, aqueous media | Rapid and high-yielding | allfordrugs.com |
Synthesis of this compound and Analogs
The synthesis of the specifically substituted this compound requires targeted strategies for introducing the bromo and methoxy (B1213986) groups at the C6 and C8 positions, respectively.
Targeted Bromination Strategies for Imidazo[1,2-A]pyridines at C6 Position
The introduction of a bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. This functionalization often relies on electrophilic bromination reactions, where the regioselectivity is directed by the electronic properties of the heterocyclic system. The synthesis of related 6-bromo-imidazo[1,2-a]pyridine derivatives has been reported in the context of developing antiviral agents. nih.gov The precise reagents and conditions for achieving selective C6 bromination can vary depending on the other substituents present on the ring.
Introduction of Methoxy Functionality at C8 Position in Imidazo[1,2-A]pyridines
The introduction of a methoxy group at the C8 position can be achieved through various synthetic routes. One common approach involves starting with a pre-functionalized pyridine ring that already contains the methoxy group at the corresponding position. For example, using a 3-methoxy-2-aminopyridine as a starting material in a cyclization reaction would directly lead to an 8-methoxy-imidazo[1,2-a]pyridine. Alternatively, if the imidazo[1,2-a]pyridine core is already formed, a nucleophilic aromatic substitution reaction on an 8-halo-imidazo[1,2-a]pyridine with sodium methoxide can be employed. The development of methods for introducing carboxamide moieties at the 8-position via palladium-catalyzed carbonylation of 8-iodo derivatives suggests that similar strategies could be adapted for the introduction of a methoxy group. researchgate.net
Specific Synthetic Pathways for 6-Bromo Substituted Imidazo[1,2-A]pyridines
The synthesis of 6-bromo-substituted imidazo[1,2-a]pyridines, including the 8-methoxy variant, typically proceeds through the condensation of a 2-amino-5-bromopyridine derivative with an α-halocarbonyl compound. This classical approach, known as the Tschitschibabin reaction, has been refined over the years to improve yields and expand substrate scope.
A common route involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base like sodium bicarbonate, at temperatures ranging from 25 to 50°C. The reaction proceeds over 2 to 24 hours, and after workup, the product can be purified by recrystallization. For the synthesis of the title compound, 2-amino-5-bromo-3-methoxypyridine would serve as the key starting material.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been efficiently achieved through microwave irradiation of 6-methylisocytosine and α-bromoacetophenones at 160°C for 20 minutes, resulting in high yields. mdpi.com This methodology can be adapted for the synthesis of this compound, potentially reducing reaction times and improving efficiency. A one-pot, microwave-assisted approach combining cyclization with subsequent cross-coupling reactions has also been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines, highlighting the versatility of this technology.
The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction, offers a greener alternative for the synthesis of imidazo[1,2-a]pyridines. mdpi.commdpi.com This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid. Microwave assistance can further enhance the efficiency of the GBBR. mdpi.com
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Key Features |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | NaHCO₃, 25-50°C, 2-24h | 6-Bromoimidazo[1,2-a]pyridine | Classical Tschitschibabin reaction. |
| 6-Methylisocytosine | α-Bromoacetophenones | Microwave, 160°C, 20 min | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Demonstrates the utility of microwave-assisted synthesis. mdpi.com |
| 2-Aminopyridine | Aldehyde, Isocyanide | Acid catalyst (e.g., NH₄Cl), Microwave | Substituted Imidazo[1,2-a]pyridine | Green and efficient multicomponent synthesis (GBBR). mdpi.commdpi.com |
Advanced Functionalization of the Imidazo[1,2-A]pyridine Core
The imidazo[1,2-a]pyridine nucleus is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate its physicochemical and biological properties.
C-H Bond Activation and Regioselective Functionalization of Imidazo[1,2-A]pyridines
Direct C-H bond activation has become a powerful strategy for the functionalization of imidazo[1,2-a]pyridines, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov The inherent electronic properties of the imidazo[1,2-a]pyridine ring system direct functionalization to specific positions.
The C3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic and is therefore the primary site for electrophilic substitution and many C-H functionalization reactions. unimi.itmdpi.com A variety of methodologies have been developed to introduce a wide range of functional groups at this position.
Catalyst-free, three-component reactions involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid have been developed to achieve C3-arylmethylation. mdpi.com This decarboxylative, Petasis-like reaction provides a rapid and operationally simplistic method for C3-functionalization. Other C3-functionalizations include sulfonylation, amination, carbonylation, and annulation reactions. mdpi.com
| Reaction Type | Reagents | Conditions | Functional Group Introduced at C3 |
| Arylmethylation | Glyoxylic acid, Boronic acid | Heat | Arylmethyl |
| Sulfonylation | Sulfonyl chlorides | Metal catalyst or oxidant | Sulfonyl |
| Amination | Amines | Metal catalyst or oxidant | Amino |
| Carbonylation | CO, Alcohol/Amine | Palladium catalyst | Ester/Amide |
In recent years, visible-light photoredox catalysis has emerged as a green and efficient tool for the C-H functionalization of imidazo[1,2-a]pyridines. nih.govunimi.itresearchgate.net These reactions often proceed under mild conditions and tolerate a broad range of functional groups.
A variety of transformations have been achieved at the C3 position using visible light, including trifluoromethylation, perfluoroalkylation, formylation, and the introduction of phosphorus-containing moieties. nih.gov For example, C3-formylation can be achieved using rose bengal as a photocatalyst with tetramethylethylenediamine (TMEDA) as the formyl source. nih.gov Visible light-induced protocols have also been developed for C3-thiocyanation using eosin Y as a photoredox catalyst and NH₄SCN as the thiocyanate source. unimi.it While most research has focused on the C3 position, some methods for visible-light-induced C5-alkylation have also been reported. unimi.it
| Functionalization | Reagents | Photocatalyst | Light Source |
| Trifluoromethylation | Sodium triflinate | Photoredox catalyst | Visible light |
| Perfluoroalkylation | Perfluoroalkyl iodides | EDA complex formation | Visible light |
| Formylation | TMEDA | Rose bengal | Visible light |
| Thiocyanation | NH₄SCN | Eosin Y | Visible light |
| Phosphorylation | Phosphine oxides | Rhodamine B | Visible light |
Cross-Coupling Reactions of Imidazo[1,2-A]pyridine Derivatives (e.g., Suzuki-Miyaura)
The bromine atom at the C6 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. researchgate.net This reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and a variety of aryl or vinyl boronic acids or esters.
Microwave-assisted Suzuki-Miyaura coupling reactions of bromoimidazo[1,2-a]pyridines with arylboronic acids have been shown to be highly efficient. mdpi.com For instance, a range of arylated imidazo[1,2-a]pyridines have been synthesized using 1 mol% of Pd(PPh₃)₄ and an equimolar concentration of Cs₂CO₃ in DMF at 130°C for 40 minutes under microwave irradiation. mdpi.com The reaction conditions can be tuned to achieve selective coupling at different halogenated positions if multiple halogens are present. The reactivity of the halogen generally follows the order I > Br > Cl.
| Imidazo[1,2-a]pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions |
| 3-Bromo-2-substituted-imidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ (1 mol%) | Cs₂CO₃ | DMF | Microwave, 130°C, 40 min |
| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 100°C, 24h |
Late-Stage Functionalization Strategies for Imidazo[1,2-A]pyridines
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. unimi.itresearchgate.net This strategy is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. For this compound, LSF can be achieved through C-H activation or by further transformation of the existing functional groups.
The Minisci reaction, a radical-based C-H functionalization, is a powerful tool for the late-stage modification of N-heteroarenes. unimi.it This reaction typically involves the generation of a nucleophilic radical that adds to the protonated pyridine ring. The regioselectivity of the Minisci reaction can be influenced by the reaction conditions and the nature of the radical. While the C2 and C4 positions of a pyridine ring are often electronically similar, leading to mixtures of regioisomers, careful optimization can lead to selective functionalization. unimi.it
Another LSF strategy involves the palladium-catalyzed carbonylation of iodo-substituted imidazo[1,2-a]pyridines to introduce carboxamide moieties at the C6 or C8 positions. researchgate.net This approach could potentially be adapted for the corresponding bromo-derivatives under appropriate catalytic conditions.
| Strategy | Reaction Type | Key Features | Potential Application to this compound |
| C-H Functionalization | Minisci Reaction | Radical-based functionalization of the pyridine ring. | Introduction of alkyl or aryl groups at positions other than C3. |
| Cross-Coupling | Palladium-catalyzed Carbonylation | Introduction of carbonyl functionalities. | Conversion of the C6-bromo group to a carboxamide or ester. |
Derivatization at C2, C3, C6, and C8 Positions of the Imidazo[1,2-A]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for developing novel therapeutic agents. The C2, C3, C6, and C8 positions are particularly important for modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. For the specific compound this compound, the bromine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents, particularly through metal-catalyzed cross-coupling reactions. The methoxy group at C8 also influences the electronic properties of the ring system. Methodologies for derivatization often involve the transformation of a pre-formed imidazo[1,2-a]pyridine core, for instance, through palladium-catalyzed couplings of halide derivatives. mdpi.com
Introduction of Carboxamide Moieties into Imidazo[1,2-A]pyridines
The introduction of a carboxamide moiety onto the imidazo[1,2-a]pyridine core is a significant transformation, as this functional group is present in numerous biologically active molecules. nih.gov One of the most direct methods for this conversion on a pre-formed scaffold is through palladium-catalyzed aminocarbonylation of halo-imidazo[1,2-a]pyridines. mdpi.comresearchgate.net
This technique has been successfully applied to introduce carboxamide groups at the C6 and C8 positions using iodo-derivatives as substrates. mdpi.comresearchgate.net The process involves reacting the halide precursor with an amine and carbon monoxide under pressure, catalyzed by a palladium complex. nih.gov A recyclable palladium catalyst immobilized on a supported ionic liquid phase has proven efficient for this transformation. mdpi.comresearchgate.net While iodo-derivatives are commonly used, this methodology is also applicable to bromo-derivatives like this compound, which can undergo analogous coupling reactions. The reaction conditions can be optimized to favor the formation of either amides or α-ketoamides. researchgate.net
For example, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with various aliphatic amines has been studied, providing a model for the reactivity of the 6-halo position.
| Entry | Amine Nucleophile | Method | Conversion (%) | Amide Yield (%) | α-Ketoamide Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | A | >99 | 92 | - |
| 2 | Morpholine | B | >99 | 23 | 75 |
| 3 | Piperidine | A | >99 | 94 | - |
| 4 | Pyrrolidine | A | >99 | 93 | - |
| 5 | Dibutylamine | A | >99 | 85 | 12 |
| 6 | Benzylamine | A | >99 | 81 | 17 |
Reaction Conditions: Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, toluene, 120 °C, 5 bar CO.
Another widely used method involves the creation of a carboxylic acid intermediate, followed by a standard amidation reaction. nih.gov This approach is common for introducing carboxamides at various positions, including C2, C3, and C8. nih.govnih.gov The synthesis typically begins with the cyclization to form an ethyl imidazo[1,2-a]pyridine-carboxylate derivative, which is then hydrolyzed (saponified) to the corresponding carboxylic acid. nih.govnih.gov This acid is then activated and coupled with a desired amine using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to yield the final carboxamide product. nih.govnih.gov
Theoretical and Computational Chemistry Investigations of Imidazo 1,2 a Pyridines
Molecular Modeling and Docking Studies of Imidazo[1,2-A]pyridine (B132010) Systems
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov These studies are crucial for understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives and for designing new compounds with enhanced potency and selectivity. researchgate.net
Docking simulations have been extensively applied to the imidazo[1,2-a]pyridine scaffold to explore its binding modes with a diverse array of biological targets. These studies reveal that the fused heterocyclic system can fit into various binding pockets, acting as a core structure for substituents that form specific interactions with amino acid residues.
For instance, derivatives of this scaffold have been modeled against targets such as protein kinases, which are crucial in cellular signaling pathways. researchgate.net Studies on microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer, showed that phenothiazine-containing imidazo[1,2-a]pyridine derivatives could effectively occupy its binding site. nih.gov Similarly, docking studies against oxidoreductase, an enzyme involved in breast cancer, have been used to evaluate the binding affinity of novel imidazo[1,2-a]pyridine compounds. researchgate.netasianpubs.org The versatility of the scaffold is further demonstrated in studies targeting the NF-κB p50 protein, a key regulator of inflammation, where imidazo[1,2-a]pyridine derivatives were shown to dock effectively into the protein's active site. nih.gov
The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable interaction. For example, in a study targeting oxidoreductase, a specific imidazo[1,2-a]pyridine derivative exhibited a high binding energy of -9.207 kcal/mol. researchgate.net Another investigation targeting human LTA4H showed a derivative with a strong binding affinity (S score of -11.237 Kcal/mol). chemmethod.com These computational predictions provide a basis for selecting promising candidates for further experimental validation.
| Imidazo[1,2-a]pyridine Derivative Class | Biological Target | Key Finding / Binding Affinity | Reference |
|---|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridines | Microtubule Affinity Regulating Kinase 4 (MARK4) | Compounds showed excellent inhibitory potential based on binding constants. | nih.gov |
| Novel synthesized derivatives | Oxidoreductase (implicated in breast cancer) | Compound C exhibited the highest binding energy of -9.207 kcal/mol. | researchgate.netasianpubs.org |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p tolyl)imidazo[1,2- a]pyridin-3-amine (MIA) | NF-κB p50 subunit | MIA was shown to dock effectively into the NF-κB p50 subunit. | nih.gov |
| Hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | Human Leukotriene A4 Hydrolase (LTA4H) | Compound HB7 showed the strongest binding affinity with a score of -11.237 Kcal/mol. | chemmethod.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Cytochrome b subunit (QcrB) of M. tuberculosis | Newly designed ligands showed better binding affinities (e.g., -6.8 kcal/mol) compared to a standard drug. | amazonaws.com |
Beyond predicting binding modes, docking studies provide detailed insights into the specific non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are fundamental to molecular recognition and binding affinity.
For imidazo[1,2-a]pyridine derivatives, the nitrogen atoms within the heterocyclic core frequently act as hydrogen bond acceptors, forming crucial connections with donor residues (e.g., Lys, Tyr, His) in the protein's active site. researchgate.netchemmethod.com For example, in a study with oxidoreductase, key interactions were observed with the amino acids His 222, Tyr 216, and Lys 270. asianpubs.org The planar aromatic nature of the imidazo[1,2-a]pyridine ring system facilitates favorable hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
Substituents on the imidazo[1,2-a]pyridine core play a critical role in modulating these interactions. For a compound like 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine, the methoxy (B1213986) group at the C8 position could serve as a hydrogen bond acceptor. The bromine atom at the C6 position can participate in halogen bonding or contribute to hydrophobic interactions, potentially enhancing binding affinity and selectivity for the target protein.
Quantum Chemical Descriptors for Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on calculating various molecular descriptors, including those derived from quantum chemistry, to quantify structural and electronic features.
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to determine the electronic properties of molecules. nih.govnih.gov These properties, known as quantum chemical descriptors, provide insight into the reactivity and interaction potential of a compound. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The energy gap between HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. Other important descriptors include the molecular dipole moment (μ), which affects solubility and membrane permeability, and the molecular electrostatic potential (MEP) surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for potential intermolecular interactions. nih.gov
In QSAR models for imidazo[1,2-a]pyridine derivatives, these electronic descriptors are correlated with biological activities such as enzyme inhibition or cytotoxicity. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating methoxy group would significantly influence the electron distribution across the ring system, thereby affecting its HOMO-LUMO gap and MEP surface. These modifications, in turn, would be expected to correlate with its specific biological activity profile.
| Descriptor | Abbreviation | Significance in Structure-Activity Relationships |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the capacity to donate electrons; related to reactivity and interaction with electrophilic sites on a target. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the capacity to accept electrons; related to reactivity and interaction with nucleophilic sites on a target. |
| HOMO-LUMO Energy Gap | ΔE | Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Dipole Moment | μ | Measures the polarity of the molecule, influencing solubility, membrane permeability, and binding interactions. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons; useful for predicting toxicity and reactivity. |
| Molecular Electrostatic Potential | MEP | Visualizes charge distribution, identifying electron-rich and electron-poor regions for predicting intermolecular interactions. |
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. mdpi.com These predictions are often guided by established rules, such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. acs.org
For imidazo[1,2-a]pyridine derivatives, ADMET prediction models are routinely employed. amazonaws.comnih.gov Key parameters evaluated include:
Molecular Weight (MW): Generally preferred to be under 500 g/mol .
LogP: The octanol-water partition coefficient, which indicates lipophilicity. Values are typically preferred to be less than 5.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts should generally be ≤5 and ≤10, respectively.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
| Parameter | Description | Typical Favorable Range/Value | Reference |
|---|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol | acs.org |
| LogP (Octanol/Water Partition Coefficient) | Measures the lipophilicity of a compound. | < 5 | acs.org |
| Hydrogen Bond Donors (nHBD) | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 | acs.org |
| Hydrogen Bond Acceptors (nHBA) | Number of electronegative atoms (O, N) with lone pairs. | ≤ 10 | acs.org |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; correlates with membrane permeability. | < 140 Ų | acs.org |
| Lipinski's Rule of Five Violations | A rule of thumb to evaluate druglikeness. | 0 violations | amazonaws.comacs.org |
| Gastrointestinal (GI) Absorption | Prediction of a compound's absorption from the gut. | High | amazonaws.com |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
Systematic SAR Investigations of Substituted Imidazo[1,2-A]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. researchgate.netnih.gov Its biological profile is highly tunable through substitutions on the fused ring system. Systematic investigations have shown that the pharmacological activity of these derivatives is significantly influenced by the chemical properties and placement of functional groups at various positions, including C2, C3, C6, C7, and C8. nih.govrjraap.comresearchgate.netbenthamdirect.comresearchgate.net
The diverse pharmacological activities of imidazo[1,2-a]pyridines, including anticancer, antituberculosis, and antiviral effects, are closely linked to the substitution patterns on the core structure. nih.govrjraap.com SAR studies have indicated that the nature of the substituent at the C2 position, often a phenyl ring, and modifications at the C7 position can significantly influence antimicrobial activity. researchgate.net For instance, in the pursuit of antitubercular agents, it was found that replacing a 7-methyl group with a 7-chloro group could decrease activity fivefold. nih.gov Conversely, the introduction of bulky and more lipophilic biaryl ethers has been shown to produce nanomolar potency in certain antitubercular series. nih.govnih.gov In the context of antiviral activity, hydrophobicity has been identified as a critical factor for the potency of dibromoimidazo[1,2-a]pyridines. nih.gov This highlights the principle that modifications across the scaffold are key to optimizing the desired pharmacological profile.
While the C6-bromo group's role is relatively defined in specific contexts, the precise contribution of a C8-methoxy group to the SAR of this scaffold is less detailed in the available literature. However, the C8 position has been a site of interest for modification. For example, a series of imidazo[1,2-a]pyridine-8-carboxamides was developed and optimized as a novel class of selective antimycobacterial agents, indicating that substitution at this position is crucial for this specific therapeutic application. nih.gov The interplay between the electron-donating methoxy (B1213986) group at C8 and the electron-withdrawing bromo group at C6 in "6-Bromo-8-methoxy-imidazo[1,2-A]pyridine" likely creates a unique electronic and steric profile that influences its interaction with biological targets, though detailed SAR studies isolating the specific effect of the C8-methoxy group are not extensively documented.
The imidazo[1,2-a]pyridine nucleus is a versatile scaffold that has been extensively explored for various therapeutic applications. The specific substitution patterns around the ring are critical in determining the potency and selectivity for each target.
Imidazo[1,2-a]pyridines have emerged as a promising class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govresearchgate.netrsc.org SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that analogs featuring bulky and lipophilic biaryl ethers exhibited potent activity in the nanomolar range. nih.gov One of the leading compounds from this series demonstrated excellent activity against MDR and XDR Mtb strains, with a minimum inhibitory concentration (MIC) range of ≤0.03–0.8 μM. nih.gov Another series, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, also showed potent in vitro anti-TB activity. nih.gov For imidazo[1,2-a]pyridine ethers that inhibit mycobacterial ATP synthesis, SAR analysis indicated that the bridgehead nitrogen of the core and a directly attached phenyl ring were essential for maintaining biological activity. nih.gov
| Compound Series | Key SAR Feature | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Bulky, lipophilic biaryl ethers | ≤0.006 μM (impressive potency for 5 compounds) | nih.gov |
| Front-runner Compound 4 | Optimized biaryl ether side chain | ≤0.03–0.8 μM (against MDR/XDR strains) | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Methyl groups at C2 and C7 | 0.07–2.2 μM (against MDR strains) | nih.gov |
| Imidazo[1,2-a]pyridine Ethers (IPE) | Inhibitors of mycobacterial ATP synthesis | <0.5 μM | nih.gov |
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore for the development of kinase inhibitors for cancer therapy. elsevierpure.comresearchgate.net
PI3Kα Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. nih.gov Imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors. researchgate.netnih.gov In one study, the imidazo[1,2-a]pyridine moiety was introduced at the C6 position of a 4-aminoquinazoline scaffold. This led to the discovery of compound 13k , which exhibited potent PI3Kα inhibition with an IC₅₀ value of 1.94 nM and strong antiproliferative activity against various tumor cell lines (IC₅₀ values from 0.09 µM to 0.43 µM). nih.gov
Nek2 Inhibitors: Never in mitosis A (NIMA)-related kinase 2 (Nek2) is overexpressed in many tumors and is a target for cancer treatment. nih.govdocumentsdelivered.comecnu.edu.cn A series of imidazo[1,2-a]pyridine derivatives have been developed as Nek2 inhibitors. SAR studies led to the identification of compound 28e , which showed good proliferation inhibitory activity against the MGC-803 gastric cancer cell line with an IC₅₀ of 38 nM. nih.govdocumentsdelivered.comecnu.edu.cn
| Target | Compound | Key SAR Feature | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| PI3Kα | 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | 1.94 nM (enzymatic) | nih.gov |
| 0.09 - 0.43 µM (cellular) | nih.gov | |||
| Nek2 | 28e | Substituted imidazo[1,2-a]pyridine | 38 nM (cellular) | nih.govdocumentsdelivered.comecnu.edu.cn |
Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antiviral properties. researchgate.net SAR studies on a series of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified hydrophobicity (logP) as the most significant factor for their antiviral activity. nih.gov This suggests that the ability of the compounds to partition into lipid environments, such as viral envelopes or host cell membranes, is crucial for their mechanism of action. Molecular modeling has been used to identify common structural patterns among active compounds, which could aid in predicting the antiviral activity of new analogs. nih.gov
SAR for Diverse Therapeutic Applications of Imidazo[1,2-A]pyridines
Aldehyde Dehydrogenase Inhibition by Imidazo[1,2-A]pyridine Derivatives
The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of inhibitors targeting aldehyde dehydrogenases (ALDHs), a superfamily of enzymes involved in oxidizing aldehydes to carboxylic acids. nih.gov The ALDH1A subfamily, in particular, is a target of interest in cancer therapy due to its role in the biology of cancer stem cells. nih.govfigshare.com
Researchers have designed and synthesized a series of novel imidazo[1,2-a]pyridine derivatives to inhibit the ALDH1A family isoforms (ALDH1A1, ALDH1A2, and ALDH1A3). nih.govfigshare.com These efforts were part of a structure-based optimization of a previously identified lead compound. nih.gov The resulting analogs, featuring various substitution patterns, were evaluated in vitro to determine their efficacy and selectivity. nih.gov
Initial screenings were conducted at a concentration of 25 μM to identify the most effective inhibitors, which were then subjected to further investigation to determine their IC₅₀ and Kᵢ values. nih.gov These studies allowed for the delineation of key structure-activity relationships. For instance, a series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives were developed as potential drug candidates to combat glioma stem-like cells. nih.gov Subsequent work focused on optimizing substitutions at the 8-position of the imidazo[1,2-a]pyridine ring. nih.gov This led to the discovery that certain derivatives exhibit potent and selective inhibition of ALDH1A3, an enzyme overexpressed in glioblastoma multiforme (GBM) stem-like cells. uniupo.itacs.org
One of the most effective compounds to emerge from these studies, designated as 3f , was identified as a submicromolar competitive inhibitor of ALDH1A3, making it one of the most potent inhibitors of this enzyme described to date. nih.govfigshare.com The development of these novel chemotypes provides a promising avenue for targeting glioblastoma by disrupting the immortal division of its stem-like cells. uniupo.itacs.org
Table 1: ALDH1A Inhibitory Activity of Selected 8-Substituted-imidazo[1,2-a]pyridine Derivatives Data sourced from a study on novel imidazo[1,2-a]pyridines against the ALDH1A family. nih.gov
| Compound | ALDH1A1 % Inhibition @ 25 µM | ALDH1A2 % Inhibition @ 25 µM | ALDH1A3 % Inhibition @ 25 µM | ALDH1A3 IC₅₀ (µM) |
| 3c | 45.6 ± 2.1 | 55.4 ± 3.4 | 90.1 ± 0.9 | 1.1 ± 0.1 |
| 3f | 40.2 ± 1.9 | 50.1 ± 2.8 | 92.4 ± 0.5 | 0.3 ± 0.02 |
| 3q | n.a. | n.a. | 15.4 ± 1.1 | > 25 |
| 3r | n.a. | n.a. | 20.3 ± 1.5 | > 25 |
| n.a. = Not active; No significant enzyme inhibition was observed at 25 μM. IC₅₀ values represent the concentration required to produce 50% enzyme inhibition. |
Rational Design and Optimization of Imidazo[1,2-A]pyridine Analogs
Principles of Rational Drug Design Applied to Imidazo[1,2-A]pyridines
Rational drug design has been instrumental in the development of imidazo[1,2-a]pyridine-based inhibitors. researchgate.net This approach relies on the three-dimensional structure of the target enzyme to guide the design of more potent and selective molecules. dntb.gov.ua For ALDH inhibitors, a structure-based optimization strategy was employed to refine a lead compound, leading to the creation of a novel series of imidazo[1,2-a]pyridines. nih.govfigshare.com
Crystallization and molecular modeling studies were conducted to understand how these new compounds interact with the catalytic site of the ALDH1A3 isoform. nih.gov This detailed structural information allows for the targeted modification of the imidazo[1,2-a]pyridine scaffold to enhance binding affinity and inhibitory activity. The availability of high-resolution structures for enzymes like ALDH1A3 is crucial for facilitating the rational design of next-generation inhibitors. dntb.gov.ua
Beyond ALDH, the imidazo[1,2-a]pyridine ring system has been successfully used as a scaffold in other rational design campaigns. For example, it was used to replace a benzimidazole core in a series of dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. nih.gov By exploring different ring systems that occupy the enzyme's affinity pocket, researchers identified potent analogs with improved properties, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in structure-based drug discovery. nih.gov Similarly, SAR studies on imidazo[1,2-a]pyridine-8-carboxamides have led to the optimization of this class as selective antimycobacterial agents. nih.gov
Scaffold Hopping Strategies for Imidazo[1,2-A]pyridine Core
Scaffold hopping is a medicinal chemistry strategy used to identify isofunctional molecules with distinct core structures, which can lead to novel intellectual property and improved drug-like properties. nih.gov The imidazo[1,2-a]pyridine core has been featured in several successful scaffold hopping endeavors. nih.govresearchgate.net
In one example, scaffold hopping was applied to the natural product aurones, which have anticancer properties. This led to the design and synthesis of 2-arylideneimidazo[1,2-a]pyridinones as potent topoisomerase IIα inhibitors. nih.gov The resulting imidazo[1,2-a]pyridinone analogs were found to be significantly more potent (nanomolar vs. micromolar IC₅₀ values) than the original aurone scaffolds, highlighting the success of the strategy. nih.gov
In another approach, computational techniques based on 3D shape and electrostatic similarity were used to identify new scaffolds for metabotropic glutamate 2 (mGlu2) receptor positive allosteric modulators (PAMs). acs.org This exercise aimed to replace a triazolopyridine scaffold. The established SAR from related imidazopyridine cores was hypothesized to be broadly consistent with the new target scaffolds, guiding the follow-up chemistry. acs.org This demonstrates how knowledge of the imidazo[1,2-a]pyridine SAR can inform the design of entirely new, albeit related, heterocyclic systems. acs.org
Furthermore, a strategy combining scaffold-hopping and molecular hybridization has been used to design novel pyridine-annulated purine analogs from imidazo-pyridine derivatives as potential anticancer agents. researchgate.net This involved using a substituted imidazo[1,2-a]-pyridine as a key building block for constructing more complex fused-ring systems. researchgate.net
Mechanistic Organic Chemistry of Imidazo 1,2 a Pyridine Reactions
Reaction Mechanism Elucidation for Imidazo[1,2-A]pyridine (B132010) Synthetic Transformations
The formation of the imidazo[1,2-a]pyridine ring system can be accomplished through several key synthetic strategies, each with a distinct reaction mechanism. The synthesis of a specifically substituted derivative like 6-Bromo-8-methoxy-imidazo[1,2-a]pyridine would conceptually start from a correspondingly substituted 2-aminopyridine (B139424), such as 5-Bromo-3-methoxy-2-aminopyridine.
Tschitschibabin and Related Condensation Reactions: One of the most traditional methods involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov The mechanism for this reaction begins with the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon of the α-haloketone. nih.gov This initial SN2 reaction forms a pyridinium (B92312) salt intermediate. Subsequently, an intramolecular condensation occurs between the exocyclic amino group and the carbonyl group, followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine ring system. nih.govbeilstein-journals.org Catalyst-free versions of this reaction have been developed, proceeding efficiently by heating the reactants. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provide a highly efficient, one-pot route to 3-substituted imidazo[1,2-a]pyridines. beilstein-journals.org The mechanism, typically acid-catalyzed, commences with the formation of an imine from the condensation of a 2-aminopyridine and an aldehyde. nih.gov The catalyst protonates the imine, activating it for nucleophilic attack by an isocyanide. This step forms a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack by the pyridine nitrogen (a 5-exo-dig cyclization) to construct the imidazole (B134444) ring. A final tautomerization step yields the aromatic product. researchgate.net
Iodine-Catalyzed Synthesis: Molecular iodine can serve as an effective catalyst for the synthesis of imidazo[1,2-a]pyridines. researchgate.netnih.gov A plausible mechanism involves iodine acting as a Lewis acid to activate the reactants. For instance, in a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, iodine can activate the initially formed imine. nih.gov This facilitates the nucleophilic addition of the isocyanide, leading to a [4+1] cycloaddition that forms the heterocyclic core. nih.gov In other variations, iodine may facilitate the in-situ formation of a reactive species like phenylglyoxal (B86788) from acetophenone, which then undergoes a Knoevenagel-type condensation. researchgate.netnih.gov
| Reaction Type | Key Mechanistic Steps | Starting Materials for this compound |
| Tschitschibabin Reaction | 1. Nucleophilic attack by pyridine N on α-halocarbonyl. 2. Formation of pyridinium salt. 3. Intramolecular condensation. 4. Dehydration/Aromatization. | 5-Bromo-3-methoxy-2-aminopyridine + α-haloketone/aldehyde |
| GBB Multicomponent Reaction | 1. Imine formation (2-aminopyridine + aldehyde). 2. Acid-catalyzed activation of imine. 3. Nucleophilic attack by isocyanide. 4. Intramolecular cyclization (5-exo-dig). 5. Tautomerization. | 5-Bromo-3-methoxy-2-aminopyridine, an aldehyde, and an isocyanide |
| Iodine-Catalyzed Reaction | 1. Lewis acid (I₂) activation of carbonyl or imine. 2. Condensation/Nucleophilic addition. 3. Intramolecular cyclization. 4. Aromatization. | 5-Bromo-3-methoxy-2-aminopyridine + other components (e.g., aldehyde, ketone) |
Role of Intermediates in Imidazo[1,2-A]pyridine Reaction Cascades
Pyridinium Salts: In the classic Tschitschibabin synthesis, the initial alkylation of the endocyclic nitrogen of 2-aminopyridine by an α-haloketone generates an N-phenacylpyridinium bromide or a related pyridinium salt. organic-chemistry.org This intermediate is crucial as it positions the carbonyl group for the subsequent intramolecular cyclization with the exocyclic amino group.
Imine and Enamine Intermediates: Multicomponent reactions heavily rely on the in-situ formation of reactive intermediates. The condensation between a 2-aminopyridine and an aldehyde generates an imine intermediate. nih.gov This imine is the key electrophile that reacts with the third component, such as an isocyanide in the GBB reaction. In other pathways, an enamine intermediate can be formed, which then undergoes intramolecular cyclization and elimination to form the aromatic ring. beilstein-journals.org The isolation of an enamine intermediate in certain reaction pathways has provided direct evidence for this mechanistic route. beilstein-journals.org
Phenylglyoxal and Knoevenagel Adducts: In some iodine-catalyzed syntheses starting from acetophenones, the reaction cascade is initiated by the in-situ generation of phenylglyoxal. nih.gov This highly reactive dicarbonyl compound then participates in a Knoevenagel-type condensation with another active methylene (B1212753) compound (like dimedone), forming an intermediate which subsequently reacts with 2-aminopyridine to build the final heterocyclic product. researchgate.netnih.gov
| Reaction Pathway | Key Intermediate | Role of Intermediate |
| Tschitschibabin | Pyridinium Salt | Positions carbonyl for intramolecular cyclization. |
| GBB Reaction | Imine | Electrophilic partner for isocyanide attack. |
| GBB Reaction | Nitrilium Ion | Undergoes 5-exo-dig cyclization to form the imidazole ring. |
| Condensation Reactions | Enamine | Undergoes intramolecular nucleophilic attack and elimination. |
| Iodine-Catalyzed | Phenylglyoxal | Acts as a reactive dicarbonyl synthon for condensation. |
Catalytic Cycles in Metal-Catalyzed Imidazo[1,2-A]pyridine Syntheses
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and broad functional group tolerance. organic-chemistry.orgresearchgate.net The catalytic cycle typically involves the coordination of the metal to the substrates, facilitating key bond-forming steps.
Copper-Catalyzed A³-Coupling and Cycloisomerization: A prominent example is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling). A plausible catalytic cycle begins with the reaction of the copper(I) catalyst with the terminal alkyne to form a copper acetylide intermediate. smolecule.com Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine (B41283) intermediate. The copper catalyst then facilitates a 5-exo-dig cycloisomerization of this intermediate, followed by a 1,3-hydride shift or protodemetalation/tautomerization to yield the aromatic imidazo[1,2-a]pyridine and regenerate the active Cu(I) catalyst. smolecule.com In some systems, a dynamic Cu(I)/Cu(II) redox cycle is proposed, where Cu(II) is reduced in situ to the active Cu(I) species. smolecule.com
Copper-Catalyzed Oxidative Cyclization: Copper catalysts are also employed in aerobic oxidative cyclizations. For instance, the reaction of 2-aminopyridines with ketones can proceed via a catalytic Ortoleva-King type reaction. organic-chemistry.org In the synthesis from aminopyridines and nitroolefins, a proposed mechanism involves an initial Michael addition. The copper catalyst then facilitates an oxidation process, likely involving a single-electron transfer (SET) to form a radical cation, followed by hydrogen abstraction, intramolecular nucleophilic addition, and final aromatization, with air serving as the terminal oxidant.
Palladium-Catalyzed Reactions: While less common for the primary ring formation, palladium catalysis is crucial for the further functionalization of the imidazo[1,2-a]pyridine core, for instance, in Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups at positions like C6 or C8 on a pre-formed halo-substituted scaffold.
| Catalyst System | Key Steps in Catalytic Cycle | Intermediate Species |
| Cu(I) - A³ Coupling | 1. Formation of Copper Acetylide. 2. Addition to Imine. 3. 5-exo-dig Cycloisomerization. 4. Catalyst Regeneration. | Copper Acetylide, Propargylamine |
| Cu(I) - Oxidative Coupling | 1. Michael Addition. 2. Cu-mediated SET Oxidation. 3. Intramolecular Cyclization. 4. Aromatization/Oxidation. | Radical Cation |
| Pd(0) - Suzuki Coupling | 1. Oxidative Addition to Ar-X. 2. Transmetalation with Boronic Acid. 3. Reductive Elimination. | Pd(II) intermediate |
Green Chemistry Approaches in Imidazo 1,2 a Pyridine Synthesis
Sustainable Synthetic Methodologies for Imidazo[1,2-A]pyridines
Recent research has concentrated on developing new synthetic protocols for constructing the imidazo[1,2-a]pyridine (B132010) core with an improved ecological footprint. nih.gov These methods prioritize the use of alternative energy sources, catalyst- and solvent-free conditions, benign solvents, and mechanochemistry to create a more sustainable synthetic lifecycle.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. bio-conferences.org It facilitates rapid and efficient chemical transformations, often leading to higher yields, shorter reaction times, and increased product purity due to uniform heating. bio-conferences.orgresearchgate.net
The synthesis of imidazo[1,2-a]pyridines has been successfully achieved using microwave assistance. For instance, a facile solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, producing a series of imidazo[1,2-a]pyridines in good to excellent yields. researchgate.net This approach is noted for being fast, clean, high-yielding, and having a simple workup procedure. researchgate.net Another protocol utilizes p-toluenesulfonic acid as a catalyst in a microwave-assisted, one-pot, three-component reaction that is very fast and results in excellent yields. nih.gov Similarly, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a key method for synthesizing 3-amino-imidazo[1,2-a]pyridines, has been effectively performed using phosphotungstic acid as a catalyst in ethanol under microwave heating, achieving high yields in just 30 minutes. beilstein-journals.org
The application of this technology to the synthesis of 6-Bromo-8-methoxy-imidazo[1,2-A]pyridine would likely involve the reaction of 3-bromo-5-methoxypyridin-2-amine with an appropriate α-haloketone under microwave irradiation, potentially without a solvent or catalyst to maximize the green credentials of the process.
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-aminopyridines, α-bromoketones | Solvent-free, catalyst-free, MW | Not specified | Good to excellent | researchgate.net |
| 2-aminopyridines, Aldehydes, Isonitriles | Sc(OTf)₃ catalyst, solvent-free, MW | Not specified | Not specified | beilstein-journals.org |
| 2-aminopyridine (B139424), 4-nitrobenzaldehyde, tert-butyl isocyanide | Phosphotungstic acid (2 mol%), Ethanol, MW, 120°C | 30 min | up to 99% | beilstein-journals.org |
| 3-formylchromone, 2-aminopyridine, tert-butyl isocyanide | NH₄Cl (20 mol%), Ethanol, MW | 15 min | 36% | sciforum.net |
Eliminating catalysts and solvents from chemical reactions represents a significant step towards ideal green synthesis. Such approaches reduce chemical waste, avoid the toxicity and cost associated with many solvents and catalysts, and simplify product purification. scielo.br
A highly efficient and facile method for synthesizing imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any added catalyst or solvent. scielo.brsemanticscholar.org The reaction proceeds cleanly at a moderate temperature of 60°C, offering advantages in terms of cost, environmental impact, and operational simplicity. bio-conferences.orgscielo.br This neat reaction is often more effective than reactions run in either polar or nonpolar solvents. scielo.br The mechanism typically involves the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine derivative, followed by intramolecular condensation and dehydration. scielo.br
This methodology could be directly applied to the synthesis of this compound by heating a mixture of 3-bromo-5-methoxypyridin-2-amine and a suitable α-haloketone.
Table 2: Catalyst-Free and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| α-haloketones, 2-aminopyridines | Neat, 60°C, vigorous stirring | Variable (monitored by TLC) | Good to excellent (e.g., 91%) | scielo.br |
| 2-aminopyridines, α-bromoketones | Microwave irradiation | Short | Good to excellent | researchgate.net |
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options such as water, ethanol, or deep eutectic solvents (DES). acs.org Water is the most desirable green solvent due to its non-toxicity, availability, and safety. organic-chemistry.org
The synthesis of imidazo[1,2-a]pyridines has been successfully performed in water. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system takes place in water, avoiding the need for a metal catalyst and a base. organic-chemistry.org In another approach, an efficient domino A³-coupling reaction catalyzed by Cu(II)–ascorbate is conducted in aqueous micellar media using sodium dodecyl sulfate (SDS), which helps to overcome the immiscibility of organic substrates. acs.org
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media. ajoch.org A one-pot method for producing imidazo[1,2-a]pyridines from acetophenones, N-bromosuccinimide, and 2-aminopyridines in a deep eutectic solvent was completed in under a minute. ajoch.org Other green solvents like ethanol and eucalyptol have also been employed, particularly in multicomponent reactions. beilstein-journals.orgresearchgate.net
For this compound, using a solvent like water or a DES could offer a sustainable alternative to traditional, more hazardous organic solvents like DMF or toluene. acs.orgorganic-chemistry.org
Mechanochemistry, which involves inducing reactions by grinding solid reactants together, often in the absence of a solvent, is a cornerstone of green synthesis. rsc.org These reactions can be performed using a simple mortar and pestle or a ball mill. rsc.orgscielo.br
The solvent-free, mechanochemical synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved in good to excellent yields through a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and isonitriles. rsc.org Another study demonstrated the synthesis of 2-phenylimidazo[1,2-α]pyridine by manually grinding 2-bromoacetophenone and 2-aminopyridine for 30 minutes, achieving a 77% yield without the need for purification beyond precipitation and filtration. scielo.br This highlights the efficiency and simplicity of mechanochemical methods.
This solvent-free technique is a promising green route for the synthesis of this compound, potentially offering high yields with minimal waste and energy consumption.
Atom Economy and Process Efficiency in Imidazo[1,2-A]pyridine Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. mdpi.com
The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a highly atom-economical method for producing a wide range of imidazo[1,2-a]pyridines. nih.govmdpi.com Similarly, catalyst-free annulations of vinyl azides and 2-aminopyridines provide a remarkably high-yielding and atom-economical protocol where the products can be isolated by simply evaporating the solvent. organic-chemistry.org
Reduction of Hazardous Reagents and By-products in Imidazo[1,2-A]pyridine Chemistry
A major focus of green chemistry is replacing hazardous reagents with safer alternatives and designing reactions that produce benign by-products. In imidazo[1,2-a]pyridine synthesis, this is achieved in several ways.
Using air as a benign and abundant oxidant in place of chemical oxidants is one such strategy. A copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins successfully uses air as the sole oxidant, aligning with green chemistry principles by avoiding toxic by-products. organic-chemistry.org
Another key strategy is the avoidance of pre-functionalized, hazardous starting materials. For instance, α-haloketones are effective reagents but are often lachrymatory. Some green protocols circumvent this issue by generating the α-haloketone in situ. One such method involves reacting acetophenones with N-bromosuccinimide in a deep eutectic solvent, immediately followed by the addition of 2-aminopyridine, thus avoiding the isolation of the hazardous intermediate. ajoch.org The use of molecular iodine as a catalyst to replace harsher or metal-based catalysts also contributes to reducing hazard, as it triggers the necessary transformations under milder conditions. nih.gov
These strategies collectively reduce the risk to chemists and minimize the environmental impact of synthesizing the imidazo[1,2-a]pyridine scaffold, including the target compound this compound.
Advanced Applications and Future Research Directions of Imidazo 1,2 a Pyridines
Beyond Medicinal Chemistry: Applications in Materials Science and Sensing
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it a versatile building block for functional organic materials. The ability to modify the scaffold at various positions allows for the fine-tuning of its electronic and optical characteristics, opening doors for applications in optoelectronics and chemical sensing.
Optical Properties of Imidazo[1,2-A]pyridine Dyes and Applications (e.g., Cell Imaging, Metal Sensing, OLEDs)
Imidazo[1,2-a]pyridine derivatives are recognized for their significant fluorescence properties, which can be modulated by introducing different substituents onto the heterocyclic core. nih.gov This tunability makes them excellent candidates for various optical applications.
Fluorescent Dyes and Probes: Research has demonstrated that imidazo[1,2-a]pyridines can serve as the core for bright fluorophores emitting in the near-UV to deep-blue regions of the spectrum. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the nature of the emitting excited state from a pure π-π* transition to one with intramolecular charge transfer (ICT) character, thereby tuning the emission color and properties. nih.gov While specific optical data for 6-bromo-8-methoxy-imidazo[1,2-a]pyridine is not extensively documented, studies on analogous polycyclic imidazo[1,2-a]pyridines show they strongly absorb UV radiation and exhibit fluorescence in the 415–461 nm range. researchgate.net
Cell Imaging and Metal Sensing: The fluorescence of these compounds has been harnessed to create probes for biological and environmental applications. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective fluorescent probe for detecting mercury ions (Hg²⁺). rsc.org This probe demonstrated practical utility in fluorescence imaging for the detection of Hg²⁺ in living HeLa cells and in water samples via paper-based test strips. rsc.org The compact structure and favorable photophysical properties of the imidazo[1,5-a]pyridine (B1214698) isomer have also been investigated for use as fluorescent probes within liposome (B1194612) membrane models, suggesting the potential for this class of compounds in studying cellular dynamics. nih.gov
Organic Light-Emitting Diodes (OLEDs): The development of stable and efficient light-emitting materials is crucial for OLED technology. Pyridine-based functional materials are actively studied for this purpose. nih.govresearchgate.net Hole-transporting materials incorporating pyridine-appended pyrene (B120774) derivatives have been shown to enable stable OLED performance with low-efficiency roll-off. nih.govresearchgate.net The strong emission and thermal stability associated with fused heterocyclic systems like imidazo[1,2-a]pyridines make them attractive candidates for development as novel emitters or host materials in OLED devices.
| Application Area | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Fluorescent Dyes | V-shaped bis-Imidazo[1,2-a]pyridines | Exhibit intense photoluminescence with quantum yields of 0.17–0.51; emission is tunable from near-UV to deep-blue. | nih.gov |
| Metal Sensing | Xanthene-functionalized Imidazo[1,2-a]pyridine | Acts as a selective fluorescent probe for Hg²⁺ ions with a wide effective pH range (5.0–11.0). | rsc.org |
| Cell Imaging | Xanthene-functionalized Imidazo[1,2-a]pyridine | Successfully applied for the detection of Hg²⁺ in living HeLa cells through fluorescence imaging. | rsc.org |
| OLED Materials | Pyridine-appended pyrenes (related structures) | Used as hole-transporting materials, demonstrating high luminance and stable device performance. | nih.govresearchgate.net |
Development of Imidazo[1,2-A]pyridine-Based Chemosensors and Fluorescent Probes
Building on their favorable optical properties, imidazo[1,2-a]pyridines are being actively developed as chemosensors. A chemosensor operates by signaling the presence of a specific analyte through a measurable change, such as in fluorescence or color. dntb.gov.ua The imidazo[1,2-a]pyridine scaffold is well-suited for this purpose due to its rigid structure and responsive electronic system.
The design of fluorescent probes often involves linking the imidazo[1,2-a]pyridine fluorophore to a receptor unit that selectively binds to the target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable signal. As mentioned, a probe based on this scaffold demonstrated high selectivity and sensitivity for mercury, a toxic heavy metal, enabling its detection in both biological and aqueous environments. rsc.org The development of such probes remains a key area of research, with potential applications in environmental monitoring, clinical diagnostics, and molecular biology.
Emerging Research Areas for Imidazo[1,2-A]pyridines
The chemical versatility of the imidazo[1,2-a]pyridine ring system continues to inspire new research, from uncovering novel chemical reactions to expanding its applications into new domains like agriculture.
Exploration of Novel Transformations and Unexplored Reactivities of Imidazo[1,2-A]pyridines
The functionalization of the imidazo[1,2-a]pyridine core is a cornerstone of its application, as it allows for the synthesis of diverse derivatives. researchgate.net Research into its reactivity focuses on developing efficient and selective methods to introduce new functional groups.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy. researchgate.netmdpi.com Extensive research has been conducted on the C3 position of the imidazo (B10784944) ring, which is particularly reactive. nih.gov Recent advances include visible light-induced C-H functionalization, a green chemistry approach that allows for the formation of C-C, C-S, and C-heteroatom bonds under mild conditions. mdpi.comnih.gov
Cross-Coupling Reactions: The 6-bromo substitution on compounds like this compound is a synthetic handle for transition metal-catalyzed cross-coupling reactions. Suzuki-type cross-coupling has been shown to proceed efficiently at the 6-position of 6-bromo-imidazo[1,2-a]pyridine derivatives, enabling the introduction of new aryl or alkyl groups. researchgate.net This reactivity is crucial for expanding the structural diversity of available compounds for screening in materials and biological applications.
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines through radical reactions is another rapidly advancing area. rsc.org These methods, which can be promoted by transition metals, photocatalysis, or metal-free oxidation, provide alternative pathways for creating new derivatives that may be inaccessible through traditional ionic pathways. rsc.org
Development of New Catalytic Systems for Imidazo[1,2-A]pyridine Synthesis
Efficient synthesis of the core imidazo[1,2-a]pyridine scaffold is essential for its widespread application. While classical methods exist, modern research focuses on developing more sustainable, efficient, and versatile catalytic systems.
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly valued for their efficiency in constructing complex molecules in a single step. beilstein-journals.org Recent innovations in this area include the use of novel catalysts that are often greener and more effective. For example, phosphotungstic acid (HPW) has been reported as an economical and non-toxic Brønsted acid catalyst for the GBB reaction, providing high yields of imidazo[1,2-a]pyridines under microwave heating. beilstein-journals.org Another efficient system combines N-hydroxysuccinimide and p-toluenesulfonic acid to catalyze the three-component condensation, resulting in high yields and avoiding side reactions. researchgate.net These new catalytic approaches make the synthesis of diverse imidazo[1,2-a]pyridine libraries more accessible for further research. beilstein-journals.orgresearchgate.net
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Phosphotungstic Acid (HPW) | Groebke–Blackburn–Bienaymé (GBB) 3-Component Reaction | Environmentally benign, low catalyst loading (2 mol%), high yields (up to 99%), rapid (30 min), microwave-assisted. | beilstein-journals.org |
| N-hydroxysuccinimide and p-toluenesulfonic acid | 3-Component Condensation | Efficient, high yields, absence of side reactions. | researchgate.net |
| Transition Metals (e.g., Copper, Palladium) | Various (e.g., Cyclization, Condensation) | Versatile for a wide range of substrates and reaction pathways. | researchgate.net |
Applications in Agrochemical Research
While best known for pharmaceuticals, the biological activity of imidazo[1,2-a]pyridines extends to other life science sectors, including agriculture. mdpi.comnih.gov There is growing interest in this scaffold for the development of new agrochemicals, such as herbicides and pesticides.
A recent study investigated the phytotoxicity of various (amino)imidazo[1,2-a]pyridine derivatives against several important agricultural weeds. acs.org The research found that certain compounds exhibited significant inhibitory effects on the growth of weeds like Bidens pilosa, Urochloa decumbens, and Panicum maximum. acs.org The study highlighted that the nature of the substituents on the imidazo[1,2-a]pyridine ring strongly influences the phytotoxic activity. For instance, the presence of a halide (like the bromine in this compound) and an ester group was found to favor inhibitory activity. acs.org This line of research suggests a promising future for imidazo[1,2-a]pyridine derivatives as a source of novel herbicides.
Future Perspectives in Imidazo[1,2-A]pyridine Research
The continued exploration of imidazo[1,2-a]pyridines is a key area of focus in drug discovery and organic synthesis. Future research is aimed at overcoming existing challenges and leveraging new technologies to unlock the full therapeutic potential of this versatile scaffold.
Addressing Current Limitations in Imidazo[1,2-A]pyridine Synthesis and Functionalization
While numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine core, challenges remain, particularly in achieving diverse and specific substitution patterns. bio-conferences.orgresearchgate.net Traditional methods often require harsh reaction conditions, and while newer techniques like microwave-assisted synthesis have been developed, they are not without limitations. bio-conferences.org For instance, the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines can be particularly challenging. researchgate.net
Future research will likely focus on the development of more efficient and regioselective synthetic methodologies. This includes the exploration of novel catalysts and the refinement of multicomponent reactions to allow for greater structural diversity in a single step. arizona.edursc.org Furthermore, developing methods for the selective functionalization of the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold remains an area for improvement, as much of the current focus is on the imidazole (B134444) ring. nih.govrsc.org Overcoming these synthetic hurdles is crucial for generating novel derivatives of compounds like this compound for biological screening.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Advantages | Limitations | Future Research Direction |
| Classical Synthesis (e.g., Tschitschibabin) | Well-established | Harsh conditions, limited substituent diversity bio-conferences.org | Development of milder reaction conditions |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy arizona.edursc.org | Can be limited by the availability of starting materials | Expansion of the scope of MCRs to include more diverse inputs |
| Catalyst-Free Synthesis | Environmentally friendly, avoids metal contamination | May have lower yields or require higher temperatures bio-conferences.org | Discovery of new solvent systems and reaction promoters |
| Photochemical Synthesis | Energy-efficient, eco-friendly nih.gov | Limited to specific reaction types | Broader application to different functionalization reactions |
Integration of Computational and Experimental Approaches for Imidazo[1,2-A]pyridine Discovery
The synergy between computational and experimental techniques is becoming increasingly vital in modern drug discovery. For imidazo[1,2-a]pyridine research, computational methods such as molecular docking, density functional theory (DFT) studies, and quantitative structure-activity relationship (QSAR) modeling are being used to predict the biological activity and pharmacokinetic properties of novel derivatives. nih.govacs.orgresearchgate.net
These in silico approaches can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. researchgate.net For example, computational studies have been used to identify potential inhibitors of various biological targets by predicting their binding affinities and modes of interaction. acs.org The future will see a deeper integration of these computational tools with high-throughput experimental screening to accelerate the discovery of new imidazo[1,2-a]pyridine-based drugs. This integrated approach will be instrumental in exploring the therapeutic potential of specific derivatives like this compound.
Table 2: Computational and Experimental Approaches in Imidazo[1,2-a]pyridine Research
| Technique | Application | Example from Research |
| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins | Screening of imidazo[1,2-a]pyridine derivatives against various biological targets. acs.org |
| Density Functional Theory (DFT) | Investigating electronic structure and reactivity | Calculation of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov |
| 3D-QSAR | Developing models to predict biological activity based on 3D structure | Generation of pharmacophore models for antimycobacterial agents. researchgate.net |
| High-Throughput Screening | Rapidly testing large numbers of compounds for biological activity | Identification of lead compounds from a library of imidazo[1,2-a]pyridine derivatives. |
Exploration of New Therapeutic Targets for Imidazo[1,2-A]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.goveco-vector.com Marketed drugs containing this core structure include zolpidem, alpidem, and zolimidine. nih.govresearchgate.net
Future research will aim to expand the therapeutic applications of this privileged scaffold by exploring novel biological targets. Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of targets such as phosphoinositide-3-kinase (PI3K), mTOR, and tubulin in the context of cancer. nih.gov Additionally, their efficacy against multidrug-resistant and extensively drug-resistant tuberculosis has opened new avenues for infectious disease research. rsc.orgnih.govnih.gov The discovery of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold for challenging targets like KRAS G12C further underscores the potential for innovation in this area. rsc.org The exploration of these and other novel targets will be a key driver of future drug discovery efforts for this class of compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-8-methoxy-imidazo[1,2-a]pyridine?
Methodological Answer: The synthesis typically involves cyclization of halogenated pyridine precursors with formamide or ethyl bromopyruvate under reflux conditions. For example, a 65% yield was achieved by reacting 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under NaHCO₃ catalysis . Key steps include:
- Halogenation: Bromine introduction at the 6-position via electrophilic substitution.
- Methoxy Group Installation: Methoxylation using NaOCH₃ or Cu-mediated Ullmann coupling under anhydrous conditions.
Critical Parameters: Temperature (80–100°C), solvent polarity (ethanol/DMF), and catalyst selection (NaHCO₃ vs. CuI).
Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while bromine deshields adjacent carbons (C6 and C8 shifts to δ 120–130 ppm) .
- Mass Spectrometry (HRMS): Look for isotopic patterns (¹⁹Br/⁸¹Br doublet) at m/z [M+H]⁺ = 257.0 (calc. 257.02).
Common Pitfalls: Overlapping signals in crowded aromatic regions; use 2D NMR (COSY, HSQC) for unambiguous assignments.
Q. What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability: Hydrolysis of the methoxy group occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming 8-hydroxy derivatives.
- Thermal Stability: Decomposition above 150°C via bromine elimination (TGA 10% mass loss at 160°C) .
Storage Recommendations: Store at 2–8°C in inert atmosphere (Ar/N₂) to prevent oxidative degradation.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer: Bromine at C6 directs Suzuki-Miyaura couplings to C2 or C3 positions due to steric and electronic effects. Example reactions:
| Reaction | Catalyst | Yield | Regioselectivity |
|---|---|---|---|
| Suzuki (PhB(OH)₂) | Pd(PPh₃)₄ | 72% | C2 > C3 (4:1 ratio) |
| Buchwald-Hartwig (NHPh) | Pd₂(dba)₃ | 65% | C3 exclusively |
| Mechanistic Insight: Bromine’s electron-withdrawing effect polarizes the ring, favoring nucleophilic attack at C2. Steric hindrance at C3 limits bulkier ligand access . |
Q. What computational strategies predict bioactivity against kinase targets (e.g., CDK inhibitors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CDK2 (PDB: 1HCL). The methoxy group forms H-bonds with Lys89, while bromine stabilizes hydrophobic pockets.
- QSAR Models: Correlate Hammett σ values (Br: σₚ = 0.23) with IC₅₀ data. Higher σ values enhance inhibitory potency (R² = 0.87) .
Validation: Compare with experimental IC₅₀ values (e.g., 1.2 µM vs. CDK2) from enzymatic assays .
Q. How to reconcile contradictory data on metabolic stability in hepatic microsomes?
Methodological Answer: Discrepancies arise from species-specific CYP450 isoforms. Example findings:
| Species | t₁/₂ (min) | Major Metabolite | Enzyme Responsible |
|---|---|---|---|
| Human | 45 | 8-O-demethylated derivative | CYP3A4 |
| Rat | 22 | 6-Br → 6-OH substitution | CYP2D1 |
| Mitigation: Use human hepatocytes or CYP3A4/2D6 co-incubations for translational relevance. LC-MS/MS quantifies metabolite ratios (MRM transitions: 257 → 213 for parent; 243 → 199 for demethylated) . |
Key Recommendations for Researchers
- Synthetic Optimization: Prioritize Cu-free conditions for methoxylation to avoid trace metal contamination in biological assays .
- Analytical Workflows: Combine HPLC-PDA with high-resolution MS to distinguish degradation products (e.g., demethylation vs. debromination) .
- Biological Testing: Use orthogonal kinase assays (e.g., TR-FRET and radiometric) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
